![molecular formula C17H30N2 B5308517 1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine](/img/structure/B5308517.png)
1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine, also known as AH-7921, is a synthetic opioid analgesic that was developed in the 1970s. It has been used in scientific research to study its mechanism of action and physiological effects. 2.1]hept-2-yl-1,4'-bipiperidine.
Mechanism of Action
The mechanism of action of 1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine involves the activation of the μ-opioid receptor in the brain and spinal cord. This activation results in the inhibition of neurotransmitter release, including the release of substance P, which is involved in the transmission of pain signals. The activation of the μ-opioid receptor also results in the opening of potassium channels, which leads to the hyperpolarization of neurons and a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include pain relief, sedation, and euphoria. It has also been found to have antitussive effects, which means it can suppress coughing. However, it can also cause respiratory depression, which can be life-threatening in high doses.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine in lab experiments is its potency and selectivity as a μ-opioid receptor agonist. This allows researchers to study the role of the μ-opioid receptor in pain relief and other physiological processes. However, one limitation is its potential for respiratory depression, which requires careful dosing and monitoring in lab experiments.
Future Directions
For the study of 1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine include the development of new analogs with improved potency, selectivity, and safety profiles. This could lead to the development of new opioid analgesics with fewer side effects and less potential for abuse. Another direction is the study of the role of the μ-opioid receptor in addiction and withdrawal, which could lead to the development of new treatments for opioid addiction.
Synthesis Methods
1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine can be synthesized through a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine to form 2,5-dimethoxyphenethylamine. The second step involves the reaction of 2,5-dimethoxyphenethylamine with 1,3-cyclohexadiene to form 1-(2,5-dimethoxyphenethyl)-1-cyclohexene. The final step involves the reaction of 1-(2,5-dimethoxyphenethyl)-1-cyclohexene with piperidine to form this compound.
Scientific Research Applications
1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine has been used in scientific research to study its mechanism of action and physiological effects. It has been found to be a potent and selective μ-opioid receptor agonist, which means it binds to and activates the μ-opioid receptor in the brain and spinal cord. This activation results in pain relief, sedation, and euphoria.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-8-18(9-3-1)16-6-10-19(11-7-16)17-13-14-4-5-15(17)12-14/h14-17H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRHHUOEXWQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.